molecular formula C19H19NO2 B11408800 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide

Cat. No.: B11408800
M. Wt: 293.4 g/mol
InChI Key: RSLQGHDHYVRKBX-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or similar reagents can introduce the dimethyl groups at the 6 and 7 positions.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    N-Substitution: The final step involves the substitution of the acetamide nitrogen with a 2-methylphenyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide: Lacks the N-substitution.

    N-(2-methylphenyl)acetamide: Lacks the benzofuran core.

    2-(6,7-dimethyl-1-benzofuran-3-yl)-N-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide is unique due to the specific combination of the benzofuran core, dimethyl groups, and the N-(2-methylphenyl)acetamide moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H19NO2/c1-12-8-9-16-15(11-22-19(16)14(12)3)10-18(21)20-17-7-5-4-6-13(17)2/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

RSLQGHDHYVRKBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC=C3C)C

Origin of Product

United States

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